2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine is a heterocyclic compound characterized by its thieno[3,2-d]pyrimidine core, which is substituted with a chloro group at the 2-position and an oxetan-3-yloxy group at the 4-position. This compound is notable for its potential biological activities, particularly its interaction with the acetyl-CoA carboxylase enzyme, which plays a crucial role in fatty acid biosynthesis and microbial growth inhibition.
The compound can be sourced from chemical suppliers such as BenchChem, which provides detailed descriptions and specifications for various chemical compounds, including their structural formulas and potential applications in scientific research.
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine belongs to the class of thieno derivatives, specifically categorized under pyrimidines. Its structure includes both sulfur and oxygen heteroatoms, contributing to its unique properties and reactivity.
The synthesis of 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine typically involves several key steps:
The synthetic routes may be optimized for yield and purity in industrial applications, often employing continuous flow chemistry techniques and automated reactors to enhance efficiency.
The molecular formula of 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine is C₈H₈ClN₃O₂S. The structure features a thieno ring fused with a pyrimidine moiety, providing a planar configuration conducive to biological activity.
Key structural data include:
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine involves its interaction with the acetyl-CoA carboxylase enzyme. By binding to this enzyme, the compound inhibits its activity, thereby disrupting fatty acid biosynthesis pathways.
This inhibition results in reduced microbial growth and has implications for developing antimicrobial agents.
Key physical properties include:
Chemical properties involve its stability under various conditions and reactivity with nucleophiles. The presence of chlorine enhances electrophilicity, making it susceptible to nucleophilic attack.
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine has potential applications in medicinal chemistry due to its biological activities. It is primarily researched for its antimicrobial properties and its role as an inhibitor of fatty acid biosynthesis through acetyl-CoA carboxylase inhibition. Future studies may explore its anticancer effects and other therapeutic applications within pharmacology .
Thieno[3,2-d]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural mimicry of purine nucleobases and versatile pharmacological profiles. This bicyclic system combines a thiophene ring fused with pyrimidine, creating a planar, electron-rich platform that readily interacts with biological targets. Recent studies highlight its significance as a potent pharmacophore for kinase inhibition and epigenetic modulation. For instance, thieno[3,2-d]pyrimidine-6-carboxamides were identified as nanomolar inhibitors of sirtuin enzymes (SIRT1/2/3), exhibiting IC₅₀ values as low as 2.7–4.0 nM. These enzymes are NAD⁺-dependent deacetylases implicated in metabolic, inflammatory, and neurodegenerative disorders, positioning thienopyrimidines as valuable chemical probes [1]. Concurrently, thieno[2,3-d]pyrimidine derivatives demonstrate potent antiangiogenic activity by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), with compound 17f showing IC₅₀ = 0.23 µM (equal to sorafenib) against HepG2 and HCT-116 cancer cell lines [2]. The scaffold’s synthetic versatility allows for extensive derivatization at positions 2, 4, and 6, enabling optimization of target affinity and physicochemical properties [4].
Table 1: Biologically Active Thieno[3,2-d]pyrimidine Derivatives
Compound | Target | Activity (IC₅₀) | Therapeutic Area |
---|---|---|---|
Thieno[3,2-d]pyrimidine-6-carboxamide (11c) | SIRT1/2/3 | 3.6–4.0 nM | Oncologic/Neurodegenerative |
Thieno[2,3-d]pyrimidine (17f) | VEGFR-2 | 0.23 ± 0.03 µM | Anticancer (HCT-116, HepG2) |
2-Chloro-4-morpholino-thieno[3,2-d]pyrimidine-6-carbaldehyde | — | Intermediate for PI3Kα inhibitors | Cancer therapeutics |
Oxetane integration into bioactive molecules addresses key challenges in drug development, particularly metabolic instability, solubility, and conformational rigidity. The strained 4-membered cyclic ether (ring strain: 106 kJ·mol⁻¹) exhibits a unique balance of stability and reactivity while acting as a bioisostere for carbonyl groups and gem-dimethyl moieties [4] [10]. Its polar nature (hydrogen-bond accepting ability) enhances aqueous solubility, as evidenced by oxetane-containing drugs like Ertugliflozin, an SGLT2 inhibitor for diabetes [7]. The oxetan-3-yl group specifically serves as a metabolically stable ether linkage that improves pharmacokinetic profiles without significantly increasing molecular weight or lipophilicity. For instance, 4-chloro-6-(oxetan-3-yloxy)pyrimidine (CAS: 1598358-04-3) exemplifies a building block for anticancer agents, leveraging oxetane’s ability to modulate electronic properties and steric bulk [9]. Computational studies reveal that oxetanes reduce topological polar surface area (TPSA) more effectively than linear chains, enhancing membrane permeability [10]. The Paternò-Büchi reaction—a photochemical [2+2] cycloaddition between carbonyls and alkenes—remains a key synthetic route to oxetanes, though recent advances utilize oxetan-3-one as a commercial precursor for nucleophilic additions [6] [10].
Table 2: Impact of Oxetane Functionalization on Drug Properties
Property | Effect of Oxetane | Example Drug |
---|---|---|
Metabolic Stability | ↑ Resistance to cytochrome P450 oxidation | Ertugliflozin (SGLT2 inhibitor) |
Solubility | ↑ Aqueous solubility due to polarity | Taxol derivatives |
Conformational Rigidity | ↓ Rotatable bonds; ↑ target affinity | Merrillactone A (neurotrophic agent) |
Lipophilicity | Minimal increase (clogP reduction vs. gem-dimethyl) | VEGFR-2 inhibitors |
Chlorinated pyrimidines have evolved from early cytotoxic agents (e.g., 5-fluorouracil) to targeted therapeutics, leveraging chlorine as a versatile handle for synthetic diversification. The electron-withdrawing chlorine atom at the 2-position of pyrimidine enhances electrophilicity, facilitating nucleophilic displacement reactions with amines, alcohols, or thiols under mild conditions. This reactivity is exploited in combinatorial chemistry and DNA-encoded library technologies (ELT), as demonstrated by the discovery of thieno[3,2-d]pyrimidine-based SIRT inhibitors from a 1.2-million-member heterocycle library [1] [5]. Patent analyses reveal a surge in chloropyrimidine applications since 2010, particularly as mTOR, PI3Kα, and kinase inhibitors. For example, WO2010014939 describes pyrimidine compounds (e.g., 2-chloro-4-(3-methyl-morpholin-4-yl) derivatives) as potent mTOR inhibitors for oncology [5]. The emergence of 2-chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine represents a convergence of these trends: chlorine enables late-stage derivatization, while the oxetane moiety fine-tunes bioavailability. Synthetic routes typically involve:
Table 3: Evolution of Chlorinated Pyrimidine Therapeutics
Era | Representative Agents | Target/Mechanism | Innovation |
---|---|---|---|
1950–1970 | 5-Fluorouracil | Thymidylate synthase inhibitor | First-generation antimetabolite |
1980–2000 | Gleevec (Imatinib precursor) | BCR-Abl kinase | Targeted protein kinase inhibition |
2010–Present | 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine derivatives | SIRT/VEGFR/mTOR | Hybrid scaffolds with enhanced drug-likeness |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1